N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide: is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a quinoxaline ring system substituted with dimethyl groups, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone or dicarbonyl compound under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline or benzenesulfonamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.
Scientific Research Applications
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the quinoxaline or benzenesulfonamide moieties.
Quinoxaline Derivatives: Compounds with variations in the quinoxaline ring system, such as different alkyl or aryl substituents.
Benzenesulfonamide Derivatives: Compounds with different substituents on the benzenesulfonamide moiety, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-11(2)22-16-9-13(6-7-15(16)21-10)23-26(24,25)14-5-3-4-12(8-14)17(18,19)20/h3-9,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKWONBTFZVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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